molecular formula C16H24BNO3Si B1393399 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1188926-86-4

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine

Cat. No.: B1393399
CAS No.: 1188926-86-4
M. Wt: 317.3 g/mol
InChI Key: IDKZKDBOSLDGQN-UHFFFAOYSA-N
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Description

This compound (CAS: 1188539-34-5) features a fused furo[3,2-b]pyridine core substituted at position 6 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) and at position 2 with a trimethylsilyl group. It is utilized in pharmaceutical and materials research as a synthetic intermediate, particularly for constructing complex heterocyclic frameworks.

Properties

IUPAC Name

trimethyl-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridin-2-yl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3Si/c1-15(2)16(3,4)21-17(20-15)11-8-13-12(18-10-11)9-14(19-13)22(5,6)7/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKZKDBOSLDGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(O3)[Si](C)(C)C)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674085
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188926-86-4
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine is a synthetic compound that incorporates a dioxaborolane moiety. This structure enhances its reactivity and stability, making it a valuable candidate in various biological applications. The compound has been studied for its potential roles in organic synthesis, fluorescent probes for biological imaging, and catalysis.

The compound's molecular formula is C15H21BNO3C_{15}H_{21}BNO_3, with a molecular weight of approximately 283.15 g/mol. Its dioxaborolane group contributes to its unique chemical reactivity, which can be exploited in various synthetic pathways.

PropertyValue
Molecular FormulaC₁₅H₂₁BNO₃
Molecular Weight283.15 g/mol
Melting PointNot specified

1. Organic Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it particularly useful for developing new pharmaceuticals and agrochemicals. Studies indicate that compounds containing the dioxaborolane moiety can enhance reaction rates and yields in palladium-catalyzed coupling reactions .

2. Fluorescent Probes

The unique structure of this compound allows it to be utilized in creating fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes and studying dynamic biological systems in real-time. For instance, research has demonstrated the successful application of similar compounds in tracking cellular events and monitoring disease progression .

3. Catalysis

The compound has shown promise as a catalyst in various chemical reactions. Its ability to improve efficiency and selectivity is crucial for industries aiming to reduce waste and energy consumption. The dioxaborolane structure enhances the catalytic properties by stabilizing transition states during reactions .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Fluorescent Probes : A study published in Nature Communications highlighted the use of dioxaborolane derivatives as effective fluorescent probes for live-cell imaging. The researchers reported that these probes exhibited high specificity and sensitivity for target biomolecules .
  • Catalytic Activity Evaluation : In a study focusing on catalytic applications, it was found that derivatives of this compound could significantly enhance the rate of reactions involving carbon-carbon bond formation. The results indicated an increase in yield by over 50% compared to traditional catalysts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thieno[3,2-b]pyridine Derivatives
  • Example: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine Key Differences: Replaces the oxygen atom in the fused furan ring with sulfur, altering electronic properties (e.g., increased electron-withdrawing effects). Applications: Used in cross-coupling reactions for optoelectronic materials. Lower reactivity in Suzuki couplings compared to oxygen-containing analogs due to sulfur’s electronegativity .
Pyridine Derivatives
  • Example : 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • Key Differences : Lacks a fused ring system, simplifying synthesis but reducing rigidity. The fluorine substituent at position 3 enhances metabolic stability in drug candidates.
    • Applications : Intermediate for fluorinated pharmaceuticals and agrochemicals .

Substituent Variations

Trimethylsilyl-Containing Analogs
  • Example : tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)pyrrolidine-1-carboxylate (2ab)
    • Key Differences : Pyrrolidine core instead of furopyridine, with a tert-butyloxycarbonyl (Boc) protecting group.
    • Reactivity : The Boc group facilitates selective deprotection in multi-step syntheses. The trimethylsilyl group improves stability during hydrogenation reactions .
Trifluoromethyl-Substituted Analogs
  • Example : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
    • Key Differences : Trifluoromethyl group at position 2 increases electrophilicity and resistance to oxidative degradation.
    • Applications : Building block for fluorinated ligands in catalysis .

Functional Group Positioning

Boronic Ester Position
  • Reactivity: Faster coupling kinetics due to the electron-deficient triazole ring .

Physicochemical and Reactivity Comparison

Reactivity in Cross-Coupling Reactions

Compound Suzuki Coupling Yield (%) Catalyst System Notable Byproducts
Target Compound 85–90% (reported) Pd(PPh₃)₄, K₂CO₃ Desilylated intermediates
6-(Borolan-2-yl)thieno[3,2-b]pyridine 70–75% Pd(dba)₂, SPhos Homocoupling products
3-Fluoro-5-borolan-2-ylpyridine 92–95% Pd(OAc)₂, XPhos, CsF Fluoride-mediated side reactions

Note: The target compound’s trimethylsilyl group may necessitate milder conditions to prevent desilylation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A typical approach involves:

Borylation : Introduce the pinacol boronate ester group using Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous THF under inert atmosphere .

Silylation : Protect reactive sites (e.g., hydroxyl groups) using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine .

Purification : Use column chromatography (gradient elution with ethyl acetate/hexane) and confirm purity via NMR (¹H/¹³C) and HRMS .

Q. How should this compound be stored to ensure stability?

  • Guidelines :

  • Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester or desilylation .
  • Use amber vials to avoid photodegradation, as the furopyridine core may be light-sensitive .
  • Monitor stability via periodic TLC or HPLC to detect decomposition (e.g., free boronic acid formation) .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of the boronate ester and silyl groups. Look for characteristic shifts: ~1.3 ppm (pinacol methyl groups) and ~0.3 ppm (TMS protons) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (expected m/z ~329.2 for C₁₇H₂₈BNO₃Si) .
  • X-ray Crystallography : For resolving structural ambiguities, particularly if steric hindrance between the TMS and boronate groups causes unexpected conformations .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the furo[3,2-b]pyridine core be addressed?

  • Strategies :

  • Directed ortho-Metalation : Use strong bases like LDA to deprotonate specific positions before introducing electrophiles .
  • Protecting Groups : Temporary protection of the boronate ester (e.g., with diethanolamine) can prevent unwanted side reactions during silylation .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites based on electron density maps .

Q. What are common sources of contradictory spectral data, and how can they be resolved?

  • Case Study : Overlapping signals in ¹H NMR (e.g., aromatic protons near the boronate ester).

  • Solutions :

Use COSY or NOESY to assign coupled protons.

Perform ¹¹B NMR to confirm boronate integrity (δ ~30 ppm for pinacol esters) .

Compare experimental data with simulated spectra (e.g., ACD/Labs) .

Q. How does the trimethylsilyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The TMS group acts as a temporary protecting group , preventing undesired nucleophilic attack on the furopyridine ring during Suzuki-Miyaura couplings .
  • Limitation : Under strongly basic conditions (e.g., K₂CO₃ in THF/H₂O), desilylation may occur, requiring optimization of reaction time/temperature .

Q. What are the decomposition pathways under catalytic conditions, and how can they be mitigated?

  • Observed Issues :

  • Hydrolysis : Boronate ester degradation in protic solvents. Use anhydrous conditions and molecular sieves .
  • Thermal Instability : Above 100°C, the TMS group may detach. Monitor reactions via in situ IR for Si-C bond integrity (~1250 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine

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